Divinyl protochlorophyllide Divinyl protochlorophyllide
Brand Name: Vulcanchem
CAS No.: 18433-30-2
VCID: VC21358040
InChI: InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
SMILES: [H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2]
Molecular Formula: C35H30MgN4O5
Molecular Weight: 610.9 g/mol

Divinyl protochlorophyllide

CAS No.: 18433-30-2

Cat. No.: VC21358040

Molecular Formula: C35H30MgN4O5

Molecular Weight: 610.9 g/mol

* For research use only. Not for human or veterinary use.

Divinyl protochlorophyllide - 18433-30-2

Specification

CAS No. 18433-30-2
Molecular Formula C35H30MgN4O5
Molecular Weight 610.9 g/mol
IUPAC Name magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron
Standard InChI InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
Standard InChI Key YXBIPIDDNARELO-UHFFFAOYSA-L
SMILES [H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2]
Canonical SMILES [H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2]

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Divinyl protochlorophyllide has the molecular formula C35H30MgN4O5 and a molecular weight of 610.9 g/mol . The compound features a tetrapyrrole ring structure coordinated with a central magnesium atom, similar to the core structure found in chlorophyll molecules . The distinguishing feature of divinyl protochlorophyllide is the presence of two vinyl groups (C=C) at positions 3 and 8 of the tetrapyrrole ring, which are subject to reduction during chlorophyll biosynthesis .

Chemical Identifiers and Synonyms

Divinyl protochlorophyllide is known by several synonyms in scientific literature:

  • 2,4-Divinylprotochlorophyllide

  • Magnesate(1-), (3,4-didehydro-9,14-diethenyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(3-)-N(23),N(24),N(25),N(26))-, hydrogen, (SP-4-2)-

  • Mg-2,4-divinylpheoporphyrin

The compound is registered in chemical databases with the CAS number 18433-30-2 and PubChem CID 193533, which facilitates cross-referencing across scientific resources .

Spectral Properties

Biochemical Role in Chlorophyll Biosynthesis

Position in the Biosynthetic Pathway

Divinyl protochlorophyllide occupies a critical position in the chlorophyll biosynthetic pathway of higher plants. It serves as an intermediate in the conversion process that ultimately leads to the formation of chlorophyll a and subsequently chlorophyll b . In the biosynthetic sequence, divinyl protochlorophyllide a is converted to monovinyl protochlorophyllide a through the action of a specific enzyme, which is a necessary step for the subsequent formation of chlorophyllide and eventually chlorophyll .

The DVR Enzyme System

The enzyme 3,8-divinyl protochlorophyllide a 8-vinyl reductase (DVR) catalyzes the conversion of divinyl protochlorophyllide to its monovinyl form by reducing one of the vinyl groups . This enzymatic conversion represents a crucial step in the biosynthesis of monovinyl chlorophyll molecules, which are the predominant form in most photosynthetic organisms .

Research has identified the gene encoding DVR in Arabidopsis thaliana as AT5G18660, which shows sequence similarity with isoflavone reductase genes . This gene has been confirmed to encode a functional DVR through recombinant protein expression and enzymatic assays . The DVR enzyme is particularly significant because it determines whether an organism will accumulate divinyl or monovinyl chlorophylls .

Substrate Specificity and Conversion

Studies examining the substrate specificity of DVR have indicated that [3,8-divinyl]-chlorophyllide a is the major substrate for this enzyme in vivo . This finding clarifies the actual route of chlorophyll biosynthesis, suggesting that the conversion of divinyl to monovinyl forms predominantly occurs at the chlorophyllide stage rather than at the protochlorophyllide stage in the biosynthetic pathway .

Distribution in Plants

Occurrence in Etiolated Tissues

Species-Dependent Variation

Age-Dependent Changes

Genetic and Evolutionary Aspects

Identification of the DVR Gene

A significant breakthrough in understanding divinyl protochlorophyllide metabolism came with the identification of the DVR gene in Arabidopsis thaliana . Through map-based cloning of a mutant that accumulated divinyl chlorophyll instead of monovinyl chlorophyll, researchers identified AT5G18660 as the gene encoding DVR . This discovery completed the identification of all genes required for chlorophyll biosynthesis in higher plants .

The DVR gene is encoded by a single copy in the Arabidopsis thaliana genome, and recombinant protein expression confirmed its function in catalyzing the conversion of divinyl chlorophyllide to monovinyl chlorophyllide . This genetic characterization has provided valuable insights into the enzymatic mechanisms controlling the divinyl-to-monovinyl conversion in the chlorophyll biosynthetic pathway .

Evolutionary Significance

The presence or absence of the DVR gene has important evolutionary implications for photosynthetic organisms . Phylogenetic analysis has revealed that Synechococcus sp WH8102 contains a DVR gene, while three strains of Prochlorococcus marinus lack this gene . This genetic difference explains why Prochlorococcus species uniquely accumulate divinyl chlorophylls, suggesting that they acquired this characteristic by losing the DVR gene during evolution .

The distribution of DVR genes across different photosynthetic lineages provides valuable insights into the evolutionary history of chlorophyll biosynthesis . The gene is found in higher plants, green algae, and some cyanobacteria and photosynthetic bacteria, but is absent in others, indicating diverse evolutionary pathways in the development of photosynthetic machinery .

Research Significance and Applications

Contribution to Understanding Chlorophyll Biosynthesis

Research on divinyl protochlorophyllide has been instrumental in elucidating the complete pathway of chlorophyll biosynthesis in higher plants . With the identification of the DVR gene, scientists have now characterized all 15 enzymes and 27 genes required for chlorophyll biosynthesis from glutamyl-tRNA to chlorophyll b in Arabidopsis thaliana . This comprehensive understanding provides a solid foundation for further studies on photosynthesis and plant development .

Implications for Photosynthetic Efficiency

The conversion of divinyl to monovinyl forms appears to be critical for optimal photosynthetic efficiency in most plants . Studies have indicated that divinyl chlorophyll cannot completely substitute for monovinyl chlorophyll in the preexisting pigment system . This finding suggests that the structural differences between these chlorophyll forms influence their functional properties in photosynthetic complexes, potentially affecting light harvesting and energy transfer processes .

Future Research Directions

Future research on divinyl protochlorophyllide may focus on several aspects, including the detailed mechanism of the vinyl reduction reaction, the regulation of DVR expression under different environmental conditions, and the potential biotechnological applications of manipulating divinyl versus monovinyl chlorophyll ratios in crop plants . Additionally, understanding the evolutionary loss of DVR in certain photosynthetic organisms could provide insights into the adaptation of photosynthetic machinery to different ecological niches .

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